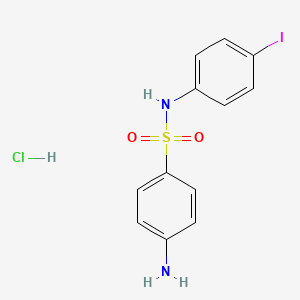

4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-N-(4-iodophenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S.ClH/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12;/h1-8,15H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVLTTDXRCXGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with aniline and urea, which undergo condensation to form monophenylurea and diphenylurea.

Chlorosulfonation: The intermediate products are then subjected to chlorosulfonation, introducing the sulfonamide group.

Amination: The chlorosulfonated product undergoes amination to introduce the amino group.

Iodination: The final step involves the iodination of the phenyl ring to obtain the desired product.

Chemical Reactions Analysis

4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-Amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has a variety of applications in scientific research and pharmaceuticals. The compound is characterized by an amino group and an iodine atom on a phenyl ring, with the molecular formula C₁₂H₁₂ClIN₂O₂S and a molecular weight of approximately 410.66 g/mol.

Applications

- Antimicrobial Agent Due to its ability to inhibit bacterial growth, 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is studied for its potential antimicrobial properties, making it relevant in medicinal chemistry. Its mechanism of action involves inhibiting bacterial enzyme activity, particularly enzymes involved in folic acid synthesis, which is crucial for bacterial DNA replication. This leads to inhibited growth and reproduction of pathogenic microorganisms. Studies have demonstrated its effectiveness against specific bacterial strains, showcasing its potential as an antibiotic.

- Inhibition of Carbonic Anhydrase 4-amino-substituted benzenesulfonamides have been identified as inhibitors of carbonic anhydrase isozymes .

- Biological Targets Research indicates that 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride interacts with various biological targets, particularly enzymes involved in folate metabolism. Further interaction studies are necessary to elucidate its complete pharmacological profile and potential side effects.

- Multi-Targeting Neurotherapeutics Quinoline–sulfonamide derivatives, which share structural similarities with 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride, have been designed and synthesized for their biological non-selective potential as multi-targeting neurotherapeutics .

Chemical Properties and Reactions

4-Amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride possesses a benzenesulfonamide core, which is pivotal in its biological activity and chemical reactivity. Key reactions include:

- Oxidation: The amino groups can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

- Reduction: The compound can be reduced to yield corresponding amines, typically using catalysts such as palladium on carbon or sodium borohydride.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the sulfonamide group under mild conditions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. This compound targets enzymes involved in nucleic acid synthesis, disrupting their function and ultimately leading to the death of the microorganisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Iodine vs. In contrast, fluorine () offers electronegativity without significant mass increase.

- Amino Group Impact: The -NH₂ group in the target compound and ’s dichloro analog may enhance solubility in polar solvents compared to halogen-only derivatives.

- Thermal Stability : Derivatives with heteroaryl groups () exhibit melting points >170°C, suggesting robust crystalline packing via hydrogen bonds (N–H⋯O, O–H⋯O) .

Anticancer Potential

- Iodine-Containing Analogs : The compound in , with a 3-iodo-4-chlorophenyl group, is a key intermediate in anticancer drug synthesis. Its benzamide scaffold and iodine atom may facilitate DNA intercalation or kinase inhibition .

- Heteroaryl Derivatives : Compounds with imidazolyl groups () show enhanced bioactivity due to sulfur and nitrogen atoms, which participate in enzyme binding .

Antimicrobial Activity

Crystallographic and Hydrogen-Bonding Behavior

- Iodine and Crystal Packing : The iodine atom in the target compound may influence crystal packing via halogen⋯π interactions, as seen in ’s centrosymmetric dimers stabilized by N–H⋯O bonds .

- Role of Sulfonamide Groups : Sulfonamide moieties in all analogs facilitate intermolecular hydrogen bonding, critical for stability and solubility .

Biological Activity

4-Amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly as an antibacterial agent. The presence of the iodine atom in the phenyl ring may enhance its lipophilicity and biological interactions.

The biological activity of 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Sulfonamides generally act by mimicking p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making the compound a candidate for antimicrobial applications.

Antimicrobial Properties

Research has shown that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria. The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, with findings indicating promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, sulfonamides have been studied for their anti-inflammatory effects. A study demonstrated that 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride reduced inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- In Vivo Efficacy Against Infections : In a murine model of bacterial infection, administration of 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride resulted in reduced bacterial load and improved survival rates compared to control groups.

- Impact on Inflammatory Response : A controlled study examined the compound's effect on cytokine production in macrophages. Results indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is required to fully elucidate its metabolism and excretion pathways.

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6 hours |

| Volume of distribution | 1.5 L/kg |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-iodoaniline with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Characterization via H/C NMR and LC-MS validates structural integrity, while elemental analysis confirms stoichiometry. For analogs, halogen exchange reactions (e.g., iodide substitution) may require Pd-catalyzed coupling .

- Validation : Compare melting points and spectroscopic data with literature (e.g., similar sulfonamide derivatives in PubChem entries ).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXTL (Bruker AXS) or SHELXL for structure solution and refinement. Hydrogen bonding networks (e.g., N–H⋯O, O–H⋯O) should be analyzed using WinGX/ORTEP to assess packing interactions.

- Example : A related iodophenyl sulfonamide structure (2-chloro-N-(4-chloro-3-iodophenyl)benzamide) refined to highlights the importance of anisotropic displacement parameters .

Q. What spectroscopic techniques are critical for distinguishing sulfonamide derivatives with halogen substituents?

- Methodological Answer :

- FT-IR : Confirm sulfonamide S=O stretches (1320–1160 cm) and N–H bending (3450–3350 cm).

- NMR : H NMR distinguishes aromatic protons (e.g., para-iodo substituents deshield adjacent protons). F NMR (if applicable) identifies fluorinated analogs.

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., I vs. Cl).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) using Multiwfn to predict nucleophilic/electrophilic sites. Compare with experimental IC values for enzyme inhibition (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., sulfonamide-enzyme interactions) to assess steric/electronic effects of iodine substitution .

- Case Study : Discrepancies in antimicrobial activity of 4-chloro-N-(4-iodophenyl)sulfonamides were resolved by correlating logP values (lipophilicity) with membrane permeability .

Q. What strategies mitigate challenges in crystallizing iodinated sulfonamides for structural studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to enhance solubility. Slow evaporation at controlled humidity minimizes disorder.

- Additive Use : Co-crystallize with small molecules (e.g., acetic acid) to stabilize hydrogen bonds.

- Twinned Data Refinement : For challenging datasets, SHELXL’s TWIN/BASF commands improve refinement of pseudo-merohedral twins .

Q. How do electronic effects of the para-iodo group influence sulfonamide reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects () using reaction rates (e.g., Suzuki-Miyaura coupling). The iodine’s +M effect enhances electrophilicity at the sulfonamide sulfur.

- Electron Localization Function (ELF) : Visualize charge distribution via Multiwfn to identify reactive sites for functionalization (e.g., sulfonyl fluoride formation ).

Data Interpretation and Optimization

Q. How should researchers address discrepancies in hydrogen bond metrics across crystallographic studies?

- Methodological Answer :

- Normalization : Use PLATON’s ADDSYM tool to check for missed symmetry operations.

- Statistical Validation : Compare hydrogen bond lengths/angles with Cambridge Structural Database (CSD) averages for sulfonamides. Outliers may indicate solvent effects or protonation state differences .

Q. What experimental and computational approaches validate the proposed mechanism of sulfonamide-based enzyme inhibition?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition.

- Docking Studies (AutoDock Vina) : Compare binding poses of iodinated vs. non-iodinated analogs to identify steric clashes or favorable halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.